molecular formula C11H8N2S B1663139 MTEP CAS No. 329205-68-7

MTEP

Cat. No.: B1663139
CAS No.: 329205-68-7
M. Wt: 200.26 g/mol
InChI Key: NRBNGHCYDWUVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine, commonly known as MTEP, is a research compound developed by Merck & Co. It functions as a selective allosteric antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Methyl-4-(pyridin-3-ylethynyl)thiazole are not well-studied. Thiazole derivatives are known to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules

Cellular Effects

The cellular effects of 2-Methyl-4-(pyridin-3-ylethynyl)thiazole are not well-documented. It is known that this compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . Therefore, it is part of the human exposome .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine typically involves a Sonogashira cross-coupling reaction. This method provides an efficient route to produce the compound with high yield. The reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

While specific industrial production methods for 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine are not widely documented, the Sonogashira cross-coupling reaction remains a cornerstone in its synthesis. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce different derivatives with altered functional groups .

Scientific Research Applications

3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-(phenylethynyl)pyridine (MPEP): Another mGluR5 antagonist with similar neuroprotective and anxiolytic effects.

    Fenobam: A non-benzodiazepine anxiolytic that also acts as an mGluR5 antagonist.

Uniqueness

3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine is more potent and selective than 2-Methyl-6-(phenylethynyl)pyridine (MPEP) as an mGluR5 antagonist. It produces similar neuroprotective, antidepressant, analgesic, and anxiolytic effects but with either similar or higher efficacy depending on the test used .

Properties

IUPAC Name

2-methyl-4-(2-pyridin-3-ylethynyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-9-13-11(8-14-9)5-4-10-3-2-6-12-7-10/h2-3,6-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRBNGHCYDWUVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C#CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430775
Record name 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329205-68-7
Record name 3-[2-(2-Methyl-4-thiazolyl)ethynyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329205-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0329205687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MTEP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDA7P9K5S6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MTEP
Reactant of Route 2
Reactant of Route 2
MTEP
Reactant of Route 3
Reactant of Route 3
MTEP
Reactant of Route 4
Reactant of Route 4
MTEP
Reactant of Route 5
Reactant of Route 5
MTEP
Reactant of Route 6
Reactant of Route 6
MTEP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.